Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of 5-Hydroxyamino-2-trifluoromethyl-phenol
Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of 5-Hydroxyamino-2-trifluoromethyl-phenol
Executive Summary
In the landscape of modern drug discovery and rational molecular design, fluorinated building blocks play a pivotal role in modulating pharmacokinetics and target binding affinity. 5-Hydroxyamino-2-trifluoromethyl-phenol (CAS: 2088942-42-9) is a highly specialized, trifunctional aromatic scaffold. Featuring a phenolic hydroxyl, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, and a versatile hydroxyamino (-NHOH) moiety, this compound serves as a critical intermediate for synthesizing metalloenzyme inhibitors, targeted covalent inhibitors, and advanced agrochemicals.
This whitepaper provides an in-depth analysis of its structural chemistry, physical properties, and the precise methodologies required for its synthesis and analytical validation.
Structural Chemistry & Electronic Causality
The physicochemical behavior of 5-Hydroxyamino-2-trifluoromethyl-phenol is dictated by its 1,2,5-substitution pattern. Understanding the causality behind these electronic interactions is crucial for researchers utilizing this compound in downstream synthesis.
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The Trifluoromethyl Group (C2): The -CF₃ group is highly electronegative, exerting a strong inductive (-I) pull on the aromatic ring. Because it is positioned ortho to the phenol (C1), it significantly lowers the pKₐ of the hydroxyl group compared to an unsubstituted phenol, rendering it a stronger hydrogen-bond donor.
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The Hydroxyamino Group (C5): Positioned para to the -CF₃ group, the hydroxyamino nitrogen experiences a withdrawal of electron density. Phenylhydroxylamines are notoriously unstable and prone to spontaneous auto-oxidation into nitroso compounds. However, the para-CF₃ group stabilizes the -NHOH moiety by reducing its electron density, thereby mitigating rapid oxidation while simultaneously modulating its nucleophilicity.
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The Phenol Group (C1): Positioned meta to the hydroxyamino group, the phenol provides a secondary anchor for hydrogen bonding or metal chelation, making this scaffold highly attractive for Fragment-Based Drug Discovery (FBDD).
Fig 1: Electronic relationships and pharmacophoric properties of the trisubstituted system.
Physical and Physicochemical Properties
Accurate physical data is required for stoichiometric calculations and chromatographic method development. The following table summarizes the core properties of 5-Hydroxyamino-2-trifluoromethyl-phenol, verified through commercial analytical standards[1][2].
| Parameter | Specification |
| Chemical Name | 5-Hydroxyamino-2-trifluoromethyl-phenol |
| CAS Registry Number | 2088942-42-9 |
| Molecular Formula | C₇H₆F₃NO₂ |
| Molecular Weight | 193.13 g/mol |
| MDL Number | MFCD29918652 |
| Standard Purity | ≥95% (HPLC/NMR verified) |
| Structural Class | Fluorinated Phenylhydroxylamine / Phenol |
Data supported by compound registry databases and chemical supplier specifications[1][3].
Experimental Workflow: Controlled Reduction Synthesis
Synthesizing 5-Hydroxyamino-2-trifluoromethyl-phenol typically involves the controlled partial reduction of its corresponding nitroarene precursor (5-nitro-2-trifluoromethyl-phenol).
Causality of Reagent Selection: Standard catalytic hydrogenation (e.g., Pd/C with H₂) will aggressively over-reduce the nitro group directly to an aniline (-NH₂). To arrest the reduction at the hydroxylamine stage, a milder, chemoselective reducing system—specifically Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in aqueous ethanol—is strictly required.
Step-by-Step Methodology
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Preparation: Dissolve 1.0 equivalent of 5-nitro-2-trifluoromethyl-phenol in a 2:1 mixture of Ethanol and H₂O. Cool the reaction flask in an ice bath to strictly maintain 0–5 °C. Causality: Low temperatures prevent the exothermic runaway that leads to over-reduction.
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Activation: Add 2.0 equivalents of solid NH₄Cl to the stirring solution.
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Controlled Reduction: Slowly add 2.5 equivalents of activated Zinc (Zn) dust in small portions over 30 minutes.
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Self-Validating Monitoring: Monitor the reaction via TLC (Thin-Layer Chromatography). The self-validating trigger to halt the reaction is the complete consumption of the high-Rf nitro starting material and the appearance of a distinct, intermediate-Rf UV-active spot (the hydroxylamine). If a highly polar, ninhydrin-positive baseline spot appears, over-reduction to the aniline has occurred.
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Workup: Filter the cold reaction mixture through a pad of Celite to remove insoluble zinc salts. Wash the filter cake with cold Ethyl Acetate (EtOAc).
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Extraction & Purification: Transfer the filtrate to a separatory funnel, extract the aqueous layer with EtOAc, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure target compound.
Fig 2: Step-by-step synthetic workflow for the controlled reduction of the nitro precursor.
Analytical Characterization & Validation
To establish trustworthiness in the synthesized batch, the compound must be subjected to rigorous structural validation[2].
Nuclear Magnetic Resonance (¹H NMR) Self-Validation: The 1,2,5-trisubstituted aromatic ring presents a highly diagnostic ABX (or AMX) spin system.
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C6 Proton: Located between the -OH and -NHOH groups, this proton will appear as a finely split doublet (J ≈ 2 Hz) due to meta-coupling with the C4 proton.
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C3 Proton: Located ortho to the -CF₃ group, it will appear as a distinct doublet (J ≈ 8 Hz).
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C4 Proton: Will appear as a doublet of doublets (J ≈ 8 Hz, 2 Hz) due to ortho-coupling with C3 and meta-coupling with C6.
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Heteroatom Protons: The -OH and -NHOH protons will manifest as broad singlets. Adding a drop of D₂O to the NMR tube will cause these peaks to disappear (D₂O exchange), providing a self-validating confirmation of the functional groups.
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in negative mode is highly effective due to the acidic phenol, yielding an [M-H]⁻ peak at m/z 192.1.
References
- AB470266 | CAS 2088942-42-9 – abcr Gute Chemie: 5-Hydroxyamino-2-trifluoromethyl-phenol abcr GmbH
- CAS: 2088942-42-9 | 5-Hydroxyamino-2-trifluoromethyl-phenol Bidepharm
- 5-Hydroxyamino-2-trifluoromethylphenol - ChemicalBook ChemicalBook
